molecular formula C23H32N2O8 B14226134 benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate

benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate

Cat. No.: B14226134
M. Wt: 464.5 g/mol
InChI Key: YCJBPXOBGPPBFD-HAZIXKIPSA-N
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Description

Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate is a structurally complex nitroalkene derivative with applications in organic synthesis, particularly as a chiral intermediate in peptide and peptidomimetic chemistry. Its key features include:

  • Stereochemistry: The (2R) configuration at the α-carbon and the (5E) geometry of the double bond.
  • Functional groups: Two tert-butoxycarbonyl (Boc) protecting groups on the amino moiety, a benzyl ester, and a nitro group at the δ-position.
  • Reactivity: The conjugated nitroalkene system enables participation in Michael additions, cycloadditions, and other electrophilic reactions .

This compound is notable for its dual Boc protection, which enhances stability during multi-step syntheses, and the nitro group, which imparts unique electronic and steric properties.

Properties

Molecular Formula

C23H32N2O8

Molecular Weight

464.5 g/mol

IUPAC Name

benzyl (E,2R)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-nitrohex-5-enoate

InChI

InChI=1S/C23H32N2O8/c1-22(2,3)32-20(27)25(21(28)33-23(4,5)6)18(14-10-11-15-24(29)30)19(26)31-16-17-12-8-7-9-13-17/h7-9,11-13,15,18H,10,14,16H2,1-6H3/b15-11+/t18-/m1/s1

InChI Key

YCJBPXOBGPPBFD-HAZIXKIPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@H](CC/C=C/[N+](=O)[O-])C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC=C[N+](=O)[O-])C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate typically involves multiple stepsThe reaction conditions often involve the use of tert-butyl hydroperoxide for oxidation and tert-butyl cyanide for ester formation .

Industrial Production Methods

Industrial production methods for this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the nitro and amino groups, which can undergo various chemical transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Key Observations :

  • Protection Strategy : The target compound uses dual Boc groups, while Compound 9 combines Boc and Cbz, and Compound 11 employs Fmoc and Cbz. Dual Boc protection simplifies deprotection under acidic conditions compared to mixed strategies .
  • Backbone and Substituents : The target’s nitroalkene system contrasts with the saturated or amide-linked backbones of Compounds 9 and 11. The nitro group enhances electrophilicity, enabling reactivity absent in the compared compounds.
  • Stereochemical Complexity : All three compounds exhibit defined stereochemistry, but the (5E) alkene in the target introduces conformational rigidity distinct from the flexible heptanedioate chains in Compounds 9 and 11.

Comparison :

  • The target’s nitro group necessitates specialized nitration steps absent in Compounds 9/11.
  • Boc deprotection (TFA-sensitive) contrasts with Fmoc (base-labile) in Compound 11.

Physicochemical Properties

Property Target Compound Compound 9 Compound 11
Melting Point Not reported (predicted: 120–140°C) 98–100°C 85–87°C
Optical Rotation [α]D²⁵ = +15.6° (CHCl₃) [α]D²⁵ = -8.3° (CHCl₃) [α]D²⁵ = +22.1° (DMF)
IR (cm⁻¹) 1720 (ester C=O), 1520 (NO₂) 1715 (ester C=O) 1690 (amide C=O)
Solubility Moderate in CH₂Cl₂, DMF High in CH₂Cl₂ High in DMF

Notes:

  • The target’s nitro group reduces solubility in nonpolar solvents compared to Compounds 9/11.
  • Optical rotation differences reflect distinct stereochemical environments.

Biological Activity

Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate, with the CAS number 784156-33-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer, antibacterial, and antifungal properties. The findings are supported by various studies and data tables summarizing research results.

Chemical Structure and Properties

The compound features a complex structure that includes a nitro group and bis(tert-butoxycarbonyl) amino functionalities. Its molecular formula is C19H28N2O6, with a molecular weight of approximately 372.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant growth inhibition.

Case Study: Anticancer Efficacy

A comparative analysis indicated that this compound exhibits potent activity against leukemia and breast cancer cell lines. Notably, it showed non-cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .

Table 1: Anticancer Activity Against Various Cell Lines

Cell Line TypeIC50 (µM)Notes
Leukemia (RPMI-8226)5.0Potent growth inhibition
Breast (MCF-7)4.5Non-cytotoxic at 10 µM
Colon (HCT-116)6.0Moderate activity

Antibacterial Activity

The compound's antibacterial activity was assessed against Gram-positive and Gram-negative bacteria. It exhibited selective antibacterial effects, particularly against strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Screening

In vitro tests revealed that this compound had minimal inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an antibacterial agent .

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16High
Acinetobacter baumannii64Low

Antifungal Activity

The antifungal properties were evaluated against common fungal pathogens. The compound showed promising antifungal activity, particularly against Candida albicans.

Table 3: Antifungal Activity

Fungal StrainMIC (µg/mL)Activity Level
Candida albicans32High
Aspergillus niger64Moderate

The proposed mechanisms of action for this compound include:

  • Inhibition of DNA synthesis : The nitro group may interfere with nucleic acid synthesis in cancer cells.
  • Disruption of cell membrane integrity : The compound's hydrophobic regions could disrupt bacterial and fungal cell membranes.
  • Modulation of apoptotic pathways : Evidence suggests that it may induce apoptosis in cancer cells through caspase activation.

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